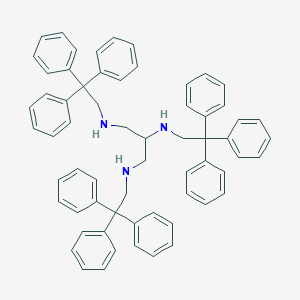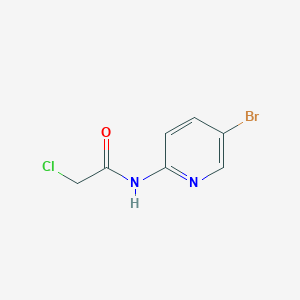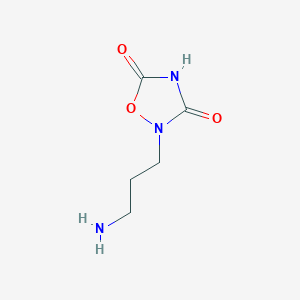
Homoquisqualamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Homoquisqualamine is a natural product that has been isolated from the marine sponge, Haliclona sp. It is a potent agonist of the glutamate receptor and has been found to have a wide range of biological activities. Homoquisqualamine has attracted a lot of attention from the scientific community due to its potential as a therapeutic agent.
Mécanisme D'action
Homoquisqualamine acts as an agonist of the glutamate receptor, which is a key neurotransmitter in the central nervous system. It binds to the receptor and activates it, leading to the release of various neurotransmitters and the modulation of neuronal activity.
Effets Biochimiques Et Physiologiques
Homoquisqualamine has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, inhibit viral replication, and inhibit bacterial growth. It has also been shown to have neuroprotective effects and has been studied for its potential in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Homoquisqualamine has several advantages for use in lab experiments. It is a potent agonist of the glutamate receptor and has been found to have a wide range of biological activities. However, the synthesis of homoquisqualamine is a complex process, and it may not be suitable for large-scale production.
Orientations Futures
There are several future directions for the study of homoquisqualamine. It has potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative diseases. Further studies are needed to determine its safety and efficacy in humans. Additionally, the development of more efficient synthesis methods may lead to the production of homoquisqualamine on a larger scale.
Méthodes De Synthèse
The synthesis of homoquisqualamine is a complex process due to its unique structure. The most commonly used method for the synthesis of homoquisqualamine is through the use of a chiral auxiliary. The process involves the use of various reagents and catalysts to produce the final product.
Applications De Recherche Scientifique
Homoquisqualamine has been extensively studied for its potential as a therapeutic agent. It has been found to have a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. It has also been shown to have neuroprotective effects and has been studied for its potential in the treatment of neurodegenerative diseases.
Propriétés
Numéro CAS |
158923-63-8 |
|---|---|
Nom du produit |
Homoquisqualamine |
Formule moléculaire |
C5H9N3O3 |
Poids moléculaire |
159.14 g/mol |
Nom IUPAC |
2-(3-aminopropyl)-1,2,4-oxadiazolidine-3,5-dione |
InChI |
InChI=1S/C5H9N3O3/c6-2-1-3-8-4(9)7-5(10)11-8/h1-3,6H2,(H,7,9,10) |
Clé InChI |
RCGQEYVSADAATR-UHFFFAOYSA-N |
SMILES |
C(CN)CN1C(=O)NC(=O)O1 |
SMILES canonique |
C(CN)CN1C(=O)NC(=O)O1 |
Autres numéros CAS |
158923-63-8 |
Synonymes |
HOMOQUAM homoquisqualamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



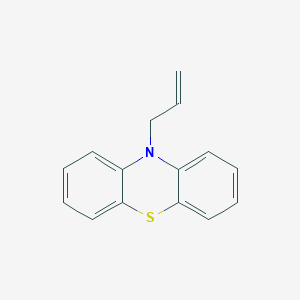
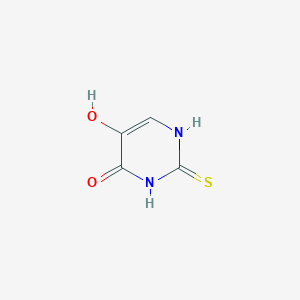

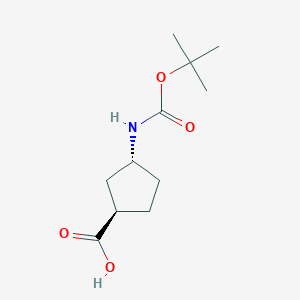
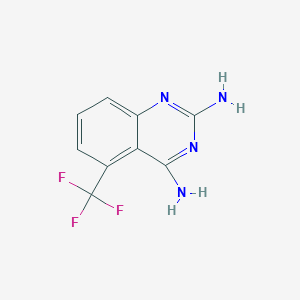
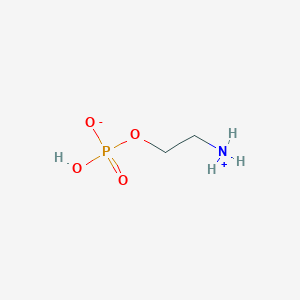
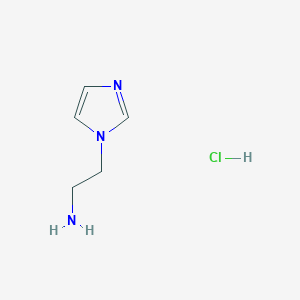
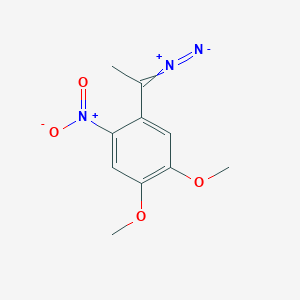
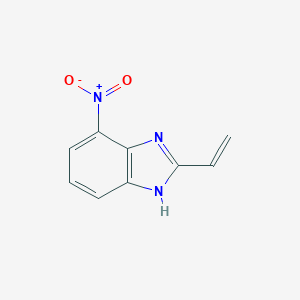
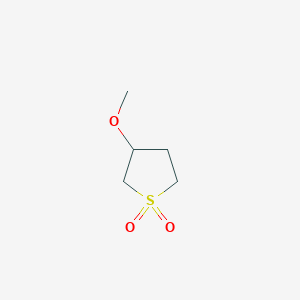
![7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,cis-(9CI)](/img/structure/B141374.png)
![1,4-Dioxa-7-thiaspiro[4.4]nonane](/img/structure/B141376.png)
